2,2-Dibromo-1,2-diphenyl-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

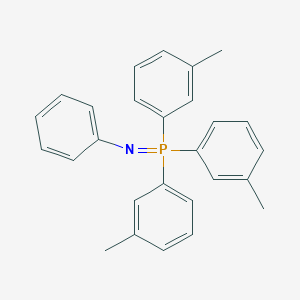

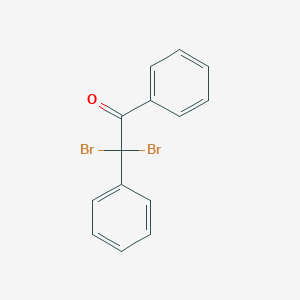

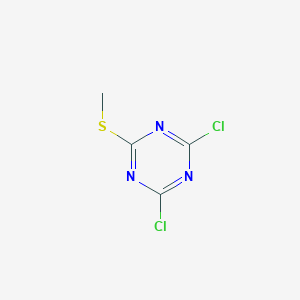

“2,2-Dibromo-1,2-diphenyl-1-ethanone” is a chemical compound with the molecular formula C8H5Br3O . It has an average mass of 356.837 Da and a monoisotopic mass of 353.789032 Da .

Molecular Structure Analysis

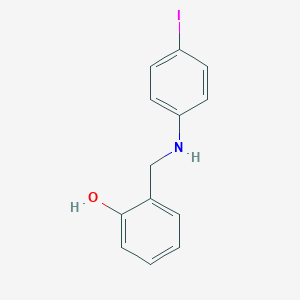

The molecular structure of “2,2-Dibromo-1,2-diphenyl-1-ethanone” consists of a central ethanone group (C2H2O) with two phenyl groups (C6H5) and two bromine atoms attached . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such data is not available in the searched resources.Scientific Research Applications

Organic Synthesis

2,2-Dibromo-1,2-diphenyl-1-ethanone: is a valuable compound in organic synthesis. It serves as an intermediate for the preparation of other organic compounds, particularly those with complex aromatic structures. For instance, it’s used in the synthesis of modified diazocine rings and vinyl bromide, which is a precursor to some fire retardants .

Medicinal Chemistry

In medicinal chemistry, this dibromo compound is utilized to create molecules with potential therapeutic effects. It’s involved in the synthesis of polysubstituted carbazole, a compound with significant biological activity. Carbazoles are known for their antifungal, antitumor properties, and are used in the treatment of various cancers .

Catalysis

The compound finds application in catalysis, particularly in copper-catalyzed cross-coupling reactions. It’s used to synthesize carbazole derivatives using cheap copper catalysts with diamine ligand, providing an efficient strategy for the synthesis of these derivatives in moderate yields .

Material Science

In the field of material science, 2,2-Dibromo-1,2-diphenyl-1-ethanone is used in the development of photoelectric functional materials. Its derivatives are integral in creating materials that exhibit unique optical properties, which are essential for the development of new electronic devices .

Analytical Chemistry

In analytical chemistry, 2,2-Dibromo-1,2-diphenyl-1-ethanone is used as a reference standard. It helps in the accurate determination of chemical substances in various samples, ensuring the reliability of analytical results in pharmaceutical testing .

properties

IUPAC Name |

2,2-dibromo-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDASOOILMAVCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397326 |

Source

|

| Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dibromo-1,2-diphenyl-1-ethanone | |

CAS RN |

15023-99-1 |

Source

|

| Record name | 2,2-dibromo-1,2-diphenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)